N-Boc-Benzotriazole
Overview
Description
N-Boc-Benzotriazole is a derivative of benzotriazole, where the benzotriazole moiety is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis due to its stability and versatility. The Boc group serves as a protecting group for amines, making this compound a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Scientific Research Applications
N-Boc-Benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective functionalization of complex molecules.
Biology: this compound derivatives are employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is utilized in the production of fine chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
Target of Action
N-Boc-Benzotriazole is primarily used as a synthetic auxiliary in the field of organic chemistry . It is particularly useful in the synthesis of peptides and peptide conjugates . The primary targets of this compound are the carboxylic acid derivatives of amino acids and other compounds frequently used in drug discovery .
Mode of Action
This compound acts as an acylating agent . It reacts with different types of amines to produce amides . This property has been used in stepwise and fragment peptide synthesis to give peptides and peptide conjugates . The reaction of carboxylic acid derivatives with benzotriazole in the presence of T3P_ yields the corresponding N-acyl-benzotriazoles .
Biochemical Pathways
The use of this compound in peptide synthesis impacts the biochemical pathways associated with peptide and protein formation . It allows for the construction of peptides and peptide conjugates with good yields and purities on solid-phase or in solution . It also enables the synthesis of cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides .
Pharmacokinetics
Its use in the synthesis of peptides and peptide conjugates may influence the adme (absorption, distribution, metabolism, and excretion) properties of these compounds .
Result of Action
The result of this compound’s action is the formation of a variety of peptide structures, including cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides . These peptide structures can be used in the development of new pharmaceutical lead structures .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the reaction of carboxylic acid derivatives with benzotriazole to form N-acyl-benzotriazoles requires the presence of T3P_ . Additionally, the stability of this compound and its derivatives can be affected by light exposure .
Safety and Hazards
Future Directions
Benzotriazole derivatives have been used in the synthesis of a representative set of simple, yet versatile, 1H-benzotriazole derivatives . They have also been used in the synthesis of six-membered nitrogen heterocycles such as 2-vinylpiperidines . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) has been developed .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-Benzotriazole can be synthesized through the reaction of benzotriazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-Benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the benzotriazole moiety.
Coupling Reactions: this compound can participate in coupling reactions with amines to form amides, which are useful intermediates in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, yielding benzotriazole.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in amide bond formation.
Major Products:
Deprotected Benzotriazole: Obtained after Boc group removal.
Amides: Formed through coupling reactions with amines.
Comparison with Similar Compounds
N-Fmoc-Benzotriazole: Another protecting group derivative, where the benzotriazole is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
N-Cbz-Benzotriazole: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: N-Boc-Benzotriazole is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required. Compared to N-Fmoc-Benzotriazole and N-Cbz-Benzotriazole, this compound offers a balance of stability and reactivity, making it a versatile tool in organic synthesis.
Properties
IUPAC Name |
tert-butyl benzotriazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMQPTCDOIQMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395399 | |
Record name | N-Boc-Benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130384-98-4 | |
Record name | N-Boc-Benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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